molecular formula C7H5N5O2 B158403 6-Formylpterin CAS No. 712-30-1

6-Formylpterin

Cat. No.: B158403
CAS No.: 712-30-1
M. Wt: 191.15 g/mol
InChI Key: LLJAQDVNMGLRBD-UHFFFAOYSA-N
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Description

6-Formylpterin: is a compound belonging to the pterin family, which are heterocyclic compounds containing a pteridine ring system. It is a derivative of pterin with a formyl group at the 6-position. This compound is known for its role as a metabolite of Vitamin B9 (folate) and its involvement in various biological processes .

Mechanism of Action

Target of Action

6-Formylpterin is primarily targeted towards Xanthine Oxidase (XO) . XO is an enzyme that plays a crucial role in the catabolism of purines in the body, where it catalyzes the oxidation of hypoxanthine to xanthine, and further to uric acid . Additionally, this compound also acts as a ligand to MHC class I-related protein 1 (MR1) antigens presented on mucosal-associated invariant T (MAIT) cells .

Mode of Action

This compound binds to one of the two active sites on XO nearly quantitatively and irreversibly, preventing the metabolism of other substrates at the second site . This results in “hetero-substrate” inhibition at nanomolar concentrations . This compound itself is converted by xo to 6-carboxylpterin and h2o2, and the turnover rate of this reaction can be accelerated by prior binding of a hetero-substrate to xo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the purine catabolism pathway, specifically the reactions catalyzed by XO . By inhibiting XO, this compound can potentially affect the levels of hypoxanthine, xanthine, and uric acid in the body . Additionally, this compound acts as an intracellular generator of reactive oxygen species (ROS), including hydrogen peroxide (H2O2), altering cellular function .

Pharmacokinetics

It is known that this compound is soluble in dmso , which may influence its bioavailability.

Result of Action

The primary result of this compound’s action is the generation of reactive oxygen species (ROS) within cells . This can lead to apoptosis, or programmed cell death . For instance, when this compound was administered to HL-60 cells, intracellular ROS generation was observed, and apoptosis was induced .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the rate of O2 consumption in the presence of this compound and NADH . Furthermore, light illumination can enhance the ROS generation activities of this compound .

Biochemical Analysis

Biochemical Properties

6-Formylpterin interacts with several enzymes and proteins. It is involved in the enzymatic conversion of GTP to BH4, playing a role in the regulation of neurotransmitter synthesis and other biological processes . It is also known to bind to one of two active sites on xanthine oxidase (XO), preventing the metabolism of other substrates at the second site .

Cellular Effects

This compound has been demonstrated to have strong neuroprotective effects against transient ischemia-reperfusion injury in gerbils . It has also been shown to protect retinal neurons in rats, even when administered after the ischemic insult . Furthermore, it intracellularly generates reactive oxygen species involved in apoptosis and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion by XO to 6-carboxypterin and hydrogen peroxide . This reaction is accompanied by the generation of reactive oxygen species (ROS), superoxide anion, and hydrogen peroxide . These ROS are involved in apoptosis and cell proliferation .

Temporal Effects in Laboratory Settings

Its fluorescence characteristics, including spectra, quantum yields, and lifetimes, have been investigated .

Dosage Effects in Animal Models

It has been shown to have neuroprotective effects in gerbils and rats .

Metabolic Pathways

This compound is a metabolite in the Vitamin B9 (folate) pathway . It is produced by the photodegradation of folic acid . It is also involved in the enzymatic conversion of GTP to BH4 .

Transport and Distribution

It is known to bind to MR1 antigens presented on MAIT cells .

Subcellular Localization

It is known to bind to MR1 antigens presented on MAIT cells , suggesting that it may be localized in areas where these cells are present.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-formylpterin typically involves the condensation of 2-amino-4-hydroxy-5-phenylazo-6-chloropyrimidine with the ethylene ketal of aminoacetone. This is followed by reduction of the phenylazo group, hydrolysis, and cyclization to form 6-methyl-7,8-dihydropterin. The final step involves the oxidation of 6-methylpterin with selenium dioxide in acetic acid at reflux in the presence of catalytic amounts of nickel chloride, yielding this compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production.

Chemical Reactions Analysis

Properties

IUPAC Name

2-amino-4-oxo-3H-pteridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h1-2H,(H3,8,9,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJAQDVNMGLRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=O)NC(=NC2=N1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20221396
Record name 2-Amino-4-hydroxy-6-formylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

712-30-1
Record name 6-Formylpterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=712-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-hydroxy-6-formylpteridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000712301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-hydroxy-6-formylpteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20221396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 712-30-1
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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